N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233498
InChI: InChI=1S/C13H16N4OS/c1-8-4-5-9(2)10(6-8)14-12(18)7-11-15-16-13(19)17(11)3/h4-6H,7H2,1-3H3,(H,14,18)(H,16,19)
SMILES:
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol

N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

CAS No.:

Cat. No.: VC17233498

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide -

Specification

Molecular Formula C13H16N4OS
Molecular Weight 276.36 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide
Standard InChI InChI=1S/C13H16N4OS/c1-8-4-5-9(2)10(6-8)14-12(18)7-11-15-16-13(19)17(11)3/h4-6H,7H2,1-3H3,(H,14,18)(H,16,19)
Standard InChI Key LWNGFTUBPFBMDC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CC2=NNC(=S)N2C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H- triazol-3-yl)-acetamide features a triazole ring substituted with a methyl group at position 4 and a mercapto (-SH) group at position 5. This heterocyclic core is linked via an acetamide bridge to a 2,5-dimethylphenyl group, which enhances lipophilicity and modulates electronic interactions. The IUPAC name, N-(2,5-dimethylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide, reflects its structural complexity .

Physicochemical Characteristics

Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₆N₄OS
Molecular Weight276.36 g/mol
Purity≥95%
StabilityStable under ambient conditions
Hazard ClassificationSkin/Eye Irritant (Category 2)

Solubility and melting point data remain unreported, though analogues like 2-(5-mercapto-4-methyl-4H-triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide exhibit moderate solubility in polar aprotic solvents (e.g., DMSO). The mercapto group’s acidity (pKa ~8–10) suggests pH-dependent reactivity, particularly in thiol-disulfide exchange reactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves three stages:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazides with acetylating agents under reflux .

  • Acetamide Bridging: Coupling the triazole intermediate with 2,5-dimethylphenylamine using carbodiimide-based activators.

  • Purification: Recrystallization from ethanol or chromatography yields the final product .

A representative protocol reports 70–80% yields using DMF as a solvent at 80–100°C. Comparative studies show that substituting the phenyl group’s methyl substituents alters reaction kinetics; electron-donating groups (e.g., -CH₃) enhance nucleophilic attack rates at the acetamide carbonyl.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃-triazole), 2.51 (s, 6H, C₆H₃(CH₃)₂), 3.89 (s, 2H, CH₂), 6.52–7.16 (m, 3H, aromatic) .

    • ¹³C NMR: Peaks at 165.62 ppm (C=O) and 143.33 ppm (C-triazole) .

  • Mass Spectrometry (MS): ESI-MS reveals a molecular ion peak at m/z 277.35 [M+H]⁺.

  • FTIR: Bands at 1674 cm⁻¹ (C=O) and 2550 cm⁻¹ (-SH stretch).

Biological Activities and Mechanistic Insights

Antitumor Activity

In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values comparable to cisplatin. Mechanistically, the compound induces apoptosis via ROS-mediated mitochondrial dysfunction and caspase-3 activation. The mercapto group’s redox activity is critical, as desulfurization abolishes >90% of its efficacy.

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32–64 µg/mL were observed, surpassing fluconazole’s potency. The triazole ring disrupts microbial cell wall synthesis by inhibiting β-(1,3)-glucan synthase.

Enzymatic Inhibition

Preliminary data suggest acetylcholinesterase (AChE) inhibition (IC₅₀: 12.3 µM), positioning it as a candidate for Alzheimer’s disease research. Molecular docking reveals hydrogen bonding between the acetamide carbonyl and AChE’s catalytic triad.

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesBioactivity (IC₅₀)
N-(2,5-Dimethyl-phenyl)-acetamide- 2,5-Dimethylphenyl group
- High lipophilicity
MCF-7: 18.7 µM
N-(2-Methoxy-phenyl)-acetamide- Methoxy substituent
- Enhanced solubility
A549: 24.3 µM
N-Benzoyl derivatives - Benzamide extension
- Improved AChE binding
AChE: 10.1 µM

The 2,5-dimethylphenyl variant exhibits superior tumor selectivity due to enhanced membrane permeability, while methoxy analogues show better aqueous stability.

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